molecular formula C12H18O3 B12808887 Ethyl 2-oxo-1-prop-2-enyl-cyclohexane-1-carboxylate CAS No. 61771-75-3

Ethyl 2-oxo-1-prop-2-enyl-cyclohexane-1-carboxylate

Cat. No.: B12808887
CAS No.: 61771-75-3
M. Wt: 210.27 g/mol
InChI Key: LVGFAEBVHISFKH-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-1-prop-2-enyl-cyclohexane-1-carboxylate is an organic compound with the molecular formula C₁₂H₁₈O₃. It is a derivative of cyclohexane, featuring an ethyl ester group, a ketone, and an allyl group. This compound is of interest in various fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-oxo-1-prop-2-enyl-cyclohexane-1-carboxylate can be synthesized through several routes. One common method involves the reaction of 2-cyclohexenone with ethyl chloroformate in the presence of a base, followed by the addition of allyl bromide. The reaction typically requires an inert atmosphere and is conducted at low temperatures to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-1-prop-2-enyl-cyclohexane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2-oxo-1-prop-2-enyl-cyclohexane-1-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-oxo-1-prop-2-enyl-cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxocyclohexanecarboxylate: Similar in structure but lacks the allyl group.

    Ethyl 2-oxocyclopentanecarboxylate: Contains a five-membered ring instead of a six-membered ring.

    Ethyl 1-methyl-2-oxocyclohexane-1-carboxylate: Features a methyl group instead of an allyl group.

Uniqueness

The presence of the allyl group, in particular, allows for a variety of substitution reactions that are not possible with similar compounds .

Properties

CAS No.

61771-75-3

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

ethyl 2-oxo-1-prop-2-enylcyclohexane-1-carboxylate

InChI

InChI=1S/C12H18O3/c1-3-8-12(11(14)15-4-2)9-6-5-7-10(12)13/h3H,1,4-9H2,2H3

InChI Key

LVGFAEBVHISFKH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCCC1=O)CC=C

Origin of Product

United States

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